1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide
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Description
1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C16H15FN2O and its molecular weight is 270.307. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the extracellular signal-regulated kinases (erk1/2), which are essential nodes within the ras/raf/mek/erk signaling cascade . This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This inhibition could potentially prevent the reactivation of the pathway, which often leads to resistance when only upstream nodes like RAF and MEK are targeted .
Biochemical Pathways
The compound likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2 . This pathway plays a crucial role in cell proliferation and survival, and its dysregulation is often associated with oncogenesis .
Result of Action
Inhibition of erk1/2 could potentially disrupt the ras/raf/mek/erk signaling cascade, affecting cell proliferation and survival .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-11-12-5-9-18-10-6-12/h1-6,9-10H,7-8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUYJUOMOFGADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.